1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone
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Overview
Description
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
The synthesis of 1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then react at the exocyclic amino group with acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and various aldehydes and ketones. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazines: These compounds also exhibit diverse biological activities but may differ in their specific applications and potency.
Imidazo[2,1-b]thiazoles: Known for their cytotoxic activity against cancer cell lines, these compounds share some structural similarities but have distinct biological profiles.
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C20H16N4O/c1-13(25)16-12-17-19(15-10-6-3-7-11-15)22-20(21)24(17)23-18(16)14-8-4-2-5-9-14/h2-12H,1H3,(H2,21,22) |
InChI Key |
CFUJBYDNHKIHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=CC=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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